(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol
Overview
Description
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is a chiral compound with three stereogenic centers. It is known for its menthol-like cooling effects and is used in various applications, including pharmaceuticals and industrial processes. This compound is also referred to as a diastereomer of AR-15512, a clinical candidate for treating dry eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves stereoselective reactions to ensure the correct configuration of the stereogenic centers. One common method includes the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and identify the stereoisomers, ensuring the desired configuration is maintained throughout the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in treating dry eye and other conditions.
Industry: Utilized in the production of cooling agents and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves its interaction with specific molecular targets, such as the TRPM8 receptor. This interaction leads to a cooling sensation, similar to menthol. The compound’s effects are mediated through the activation of ion channels and subsequent cellular responses .
Comparison with Similar Compounds
Similar Compounds
Menthol: Known for its cooling effects and widely used in various products.
Neomenthol: Another menthol isomer with similar properties.
WS-12: A synthetic cooling agent with a similar structure and effects.
Uniqueness
(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct properties and interactions compared to other similar compounds. Its high enantiocontrol and stereoselectivity make it valuable in applications requiring precise molecular configurations .
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVOMZLQLNCNKY-AGIUHOORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464710 | |
Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369651-27-4 | |
Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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